

GNE-495 in Focus: A Head-to-Head Comparison of MAP4K Inhibitors

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Compound of Interest		
Compound Name:	GNE-495	
Cat. No.:	B15607992	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **GNE-495** and other leading Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) inhibitors. This analysis, supported by experimental data, aims to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting the MAP4K family.

The MAP4K family of serine/threonine kinases, which includes MAP4K1 (HPK1), MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MAP4K6 (MINK), plays a pivotal role in a multitude of cellular processes. These kinases are implicated in signaling pathways that regulate inflammation, immune responses, cell proliferation, and apoptosis.[1] Their involvement in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, has positioned them as attractive targets for therapeutic intervention.

GNE-495 has emerged as a potent and selective inhibitor of MAP4K4, demonstrating efficacy in preclinical models of retinal angiogenesis.[2][3][4] This guide will objectively compare **GNE-495** with other notable MAP4K inhibitors, presenting key performance data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Performance Data: A Quantitative Comparison

To provide a clear overview of the potency and selectivity of **GNE-495** relative to other MAP4K inhibitors, the following tables summarize key quantitative data from biochemical and cellular assays.



Table 1: Biochemical Potency (IC50) of MAP4K Inhibitors

Inhibitor	MAP4K4 (HGK)	MINK1 (MAP4K6)	TNIK (MAP4K7)	Other Kinases	Reference
GNE-495	3.7 nM	Inhibits	Inhibits	High selectivity	[2][5][6][7]
PF-06260933	3.7 nM	-	-	Highly selective	[6]
DMX-5804	3 nM	pIC50 = 8.18	pIC50 = 7.96	-	[6][7]
MAP4K4-IN-3	14.9 nM	-	-	-	[6]
URMC-099	Inhibits	-	-	MAP3K inhibitor	[3][8]

Note: "-" indicates data not readily available in the searched literature. pIC50 is the negative logarithm of the IC50 value.

Table 2: Cellular Activity of MAP4K Inhibitors

Inhibitor	Cell-Based Assay	Cellular Potency (IC50/EC50)	Reference
GNE-495	HUVEC Migration	Effective	[4]
PF-06260933	TNF-α-mediated endothelial permeability	160 nM	[6]
MAP4K4-IN-3	-	470 nM	[6]

Table 3: Pharmacokinetic Properties of GNE-495

Species	Route	Clearanc e	Half-life	Oral Bioavaila bility (F)	Brain Penetrati on	Referenc e
Mouse, Rat, Dog	IV, PO	Low	Moderate	37-47%	Minimal	[4][5]

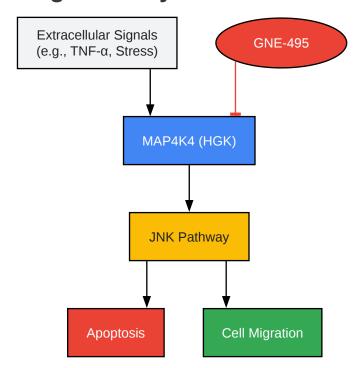


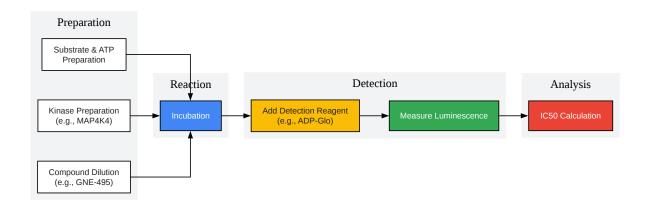


Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

MAP4K4 Signaling Pathway





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